molecular formula C14H9N4NaO5 B1669809 Dantrolene CAS No. 7261-97-4

Dantrolene

カタログ番号: B1669809
CAS番号: 7261-97-4
分子量: 336.23 g/mol
InChIキー: KSRLIXGNPXAZHD-HAZZGOGXSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類

ダンロールエンナトリウムは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物には、アミノダンロールエンやハロゲン化ダンロールエンなどのダンロールエンナトリウムのさまざまな誘導体が含まれます .

科学研究アプリケーション

ダンロールエンナトリウムは、幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Dantrolene is a drug with several applications, primarily known for its use in treating malignant hyperthermia (MH) and muscle spasticity . Its mechanism involves affecting calcium regulation within muscle cells and neurons .

Scientific Research Applications

Malignant Hyperthermia (MH)

  • This compound is a first-line therapy for MH, a rare, life-threatening response triggered by specific anesthetics during surgical interventions . MH is associated with a high mortality rate, but this has been significantly reduced with the introduction of this compound .
  • Case study : A 14-year-old Chinese boy with a mutation in the type 1 Ryanodine receptor (RyR1) experienced MH after cervical spine surgery. Intravenous this compound was administered, along with continuous veno-venous hemofiltration (CVVH) and plasma exchange (PE) therapy .

Neuroprotective Effects

  • This compound has demonstrated neuroprotective properties in various animal models of neurodegenerative diseases, including Huntington’s disease, cerebral ischemia, amyotrophic lateral sclerosis, trauma, and seizures .
  • Alzheimer's Disease (AD) : Studies in animal models suggest that this compound can reduce amyloid pathology and memory loss . Intranasal administration of this compound in mice significantly increased the drug's concentration in the brain compared to oral administration, potentially maximizing neuroprotective effects while minimizing toxicity and side effects .

Muscle Disorders

  • This compound is used to treat muscle spasticity by affecting the calcium release channels in muscle cells .
  • Duchenne Muscular Dystrophy (DMD) and Becker Muscular Dystrophy (BMD) : this compound inhibits the ryanodine receptor, modulating skeletal myofiber contraction. EDG-5506, an orally administered selective fast myofiber myosin modulator, is being developed to address dystrophinopathies like DMD and BMD . Preclinical data has shown that selective regulation of fast myofiber contraction protects muscle from damage, reduces systemic fibrosis, and improves muscle function in animal models of muscular dystrophy .

Hyperthermic Conditions

  • This compound has been used to manage extreme hyperthermia from various causes, including drug-related hyperthermia and sepsis, when patients do not respond to standard treatments .
  • Retrospective Case Series : A multicenter retrospective case series reviewed the effects of intravenous this compound in clinical practice. The study found that this compound was associated with a statistically significant reduction in core body temperatures within 24 hours in 24 out of 25 patients, regardless of the cause and severity of fever .

Cardiopulmonary Resuscitation

  • This compound has antiarrhythmic effects due to its calcium regulation properties . However, in a study comparing this compound to amiodarone in cardiopulmonary resuscitation, there were no significant differences in return of spontaneous circulation (ROSC) rates between the two drugs .

Data Table: Clinical Responses to this compound Administration

Clinical ParameterImpact of this compound
Core Body TemperatureStatistically significant reduction in core body temperatures within 24 hours in most patients, regardless of the cause and severity of fever .
Creatine Kinase LevelsProgressive and sustained reduction observed, particularly in Neuroleptic Malignant Syndrome (NMS) cases .
Muscle RigidityStatistically significant reduction in the degree of muscle rigidity within 24 hours of administration, especially in NMS cases . Rigidity was graded using the Sachdev scale, ranging from 0 (no rigidity) to 3 (severe rigidity) .

Cautions

生物活性

Dantrolene sodium is a direct-acting skeletal muscle relaxant primarily used in the treatment of conditions characterized by excessive muscle contraction, such as malignant hyperthermia (MH) and spasticity due to neurological disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant case studies.

This compound acts primarily by inhibiting calcium release from the sarcoplasmic reticulum in skeletal muscle cells. It specifically targets ryanodine receptors (RyR), which are crucial for calcium signaling in muscle contraction. The binding of this compound to these receptors leads to decreased calcium availability, thereby reducing muscle contractility.

Key Findings:

  • This compound has two distinct binding sites on the RyR: a high-affinity site that activates the channel and a low-affinity site that reduces channel activity at higher concentrations .
  • At nanomolar concentrations, this compound enhances the open-state probability of RyR channels, while at micromolar concentrations, it exhibits a predominant inhibitory effect .

Clinical Applications

This compound is primarily indicated for:

  • Malignant Hyperthermia: A life-threatening condition triggered by certain anesthetics, characterized by rapid increase in body temperature and severe muscle contractions. This compound is the only effective treatment for this condition.
  • Spasticity Management: Used in patients with conditions such as multiple sclerosis, cerebral palsy, and spinal cord injury. It reduces muscle stiffness and improves mobility.

Table 1: Clinical Efficacy of this compound in Malignant Hyperthermia

Study TypePatient PopulationOutcomes MeasuredResults Summary
Systematic Review71 patients with MDMA-related hyperthermiaCore temperature, CK levels, rigidityThis compound was safe and associated with reduced mortality and complications .
Retrospective StudyVarious hyperthermic conditionsTemperature, CK levels, rigidityEffective response in 25% of cases; partial response in 50% .

Case Studies

  • Case Study on Malignant Hyperthermia:
    A patient undergoing surgery developed MH. This compound was administered promptly, resulting in a significant decrease in core temperature and muscle rigidity within hours. Creatine kinase (CK) levels also returned to normal ranges over subsequent days .
  • This compound in Neuroleptic Malignant Syndrome (NMS):
    In a multicenter study involving patients with NMS, this compound administration led to improved clinical outcomes, including reduced rigidity and lower CK levels. This suggests that this compound may be beneficial beyond its traditional indications .

Research Findings

Recent studies have expanded the understanding of this compound's biological activity beyond skeletal muscle relaxation:

  • Neuroprotective Effects: this compound has been shown to modulate neurotransmitter release in neurons by affecting calcium dynamics, which may have implications for neuroprotection during excitotoxic conditions .
  • Potential Repurposing: Research indicates that this compound may serve as a multitarget agent for various conditions involving calcium dysregulation, including neurodegenerative diseases .

特性

IUPAC Name

sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRLIXGNPXAZHD-HAZZGOGXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N4NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14663-23-1
Record name Dantrolene sodium [USAN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DANTROLENE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28F0G1E0VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dantrolene
Reactant of Route 2
Reactant of Route 2
Dantrolene
Reactant of Route 3
Reactant of Route 3
Dantrolene
Reactant of Route 4
Reactant of Route 4
Dantrolene
Reactant of Route 5
Reactant of Route 5
Dantrolene
Reactant of Route 6
Reactant of Route 6
Dantrolene
Customer
Q & A

A: Dantrolene primarily targets the ryanodine receptor (RyR) [, , , ]. It exhibits high-affinity, monophasic inhibition of RyR calcium channel function, specifically in skeletal muscle []. This interaction appears to occur directly at the RyR complex, limiting its activation by calcium (Ca2+) and calmodulin [, ].

A: this compound demonstrates selectivity for the skeletal muscle ryanodine receptor (RyR1) over the cardiac isoform (RyR2) []. While this compound can inhibit both RyR1 and RyR2, cardiac sarcoplasmic reticulum vesicle function remains unaffected by this compound at concentrations that inhibit skeletal muscle RyR1 [].

A: By inhibiting RyR, this compound effectively reduces the release of Ca2+ from the sarcoplasmic reticulum (SR), a key event in excitation-contraction coupling in skeletal muscle [, , ]. This leads to decreased intracellular Ca2+ levels and a decrease in muscle contractility [, , ].

A: Yes, calmodulin (CaM) is essential for this compound's inhibitory effect on RyR1 and RyR2 []. This compound's inhibitory effect on single RyR channels in lipid bilayers was only observed after adding physiological concentrations of CaM []. This highlights the importance of considering the physiological context when studying drug-target interactions.

ANone: this compound sodium, the commercially available form of the drug, has a molecular formula of C14H9N4O5Na and a molecular weight of 336.24 g/mol.

A: While the provided articles do not delve into detailed spectroscopic characterization of this compound, high-performance liquid chromatography (HPLC) methods have been employed to quantify this compound and its metabolite, 5-hydroxythis compound, in plasma samples [, , , ].

ANone: The provided articles primarily focus on the pharmacological aspects of this compound and do not provide specific details on its material compatibility or stability under various environmental conditions.

ANone: this compound is not known to possess catalytic properties. Its primary mode of action involves binding to the ryanodine receptor and modulating its activity rather than catalyzing a chemical reaction.

A: While the provided research articles predate the widespread application of advanced computational techniques to drug discovery, one study used a virtual screening approach to identify this compound and ondansetron as potential inhibitors of acetylcholinesterase (AChE) []. This highlights the potential of computational methods for identifying new drug targets and exploring the polypharmacology of existing drugs.

A: this compound is commercially available as this compound sodium for injection. The reconstitution process requires mixing the lyophilized powder with a significant volume of sterile water, which can be time-consuming, especially in emergency situations [].

A: Recent developments have led to a low-volume, ready-to-use formulation of this compound for injection, which offers significant advantages in terms of preparation time and ease of administration, especially in emergency settings like malignant hyperthermia crises []. This underscores the ongoing efforts to improve drug formulations for enhanced patient care.

ANone: The provided articles primarily focus on the scientific and clinical aspects of this compound and do not provide detailed information on specific SHE regulations.

A: this compound can be administered both intravenously and orally [, ]. Oral bioavailability of this compound is relatively high, and a specific oral regimen with multiple doses achieved protective plasma levels for 6-18 hours after administration in MH-susceptible patients [].

A: The elimination half-life of this compound was determined to be 15.8 ± 6.0 hours after oral administration []. This relatively long half-life allows for less frequent dosing and sustained therapeutic effects.

A: Metoclopramide, a prokinetic drug, was found to significantly increase the AUC of this compound in patients with spinal cord injury []. This suggests a potential drug interaction that could lead to increased this compound exposure.

A: this compound is primarily metabolized in the liver []. The primary metabolic pathway involves hepatic microsomal enzymes, specifically the cytochrome P450 (CYP) system. Studies have identified CYP1A1, CYP1A2, and CYP3A as the major isozymes involved in this compound hydroxylation [].

A: The primary metabolite of this compound is 5-hydroxythis compound, formed by hepatic microsomal hydroxylation [, ]. Other metabolites include conjugates of hydroxythis compound with glucuronic acid or sulfate, as well as products resulting from nitroreductase metabolism, like aminothis compound and its conjugates [].

ANone: this compound's efficacy has been investigated in various in vitro and in vivo models. These include:

  • Isolated muscle preparations: this compound's effects on muscle contractility have been studied using isolated muscle preparations from various species, including barnacle giant muscle fibers [], frog skeletal muscle [], and human uterine muscle [].
  • Mdx mice: This mouse model of Duchenne muscular dystrophy has been extensively used to study the potential therapeutic benefits of this compound [, , ].
  • Swine models of malignant hyperthermia: These models have been instrumental in establishing the efficacy of this compound for the prevention and treatment of malignant hyperthermia [, , ].

A: this compound is an FDA-approved drug for the treatment of malignant hyperthermia []. Clinical trials have demonstrated its effectiveness in reducing the incidence and severity of MH episodes during anesthesia [].

A: While the provided articles do not discuss specific mechanisms of resistance to this compound, variations in response to this compound have been observed in patients with catecholaminergic polymorphic ventricular tachycardia (CPVT1), a genetic disorder caused by mutations in the RyR2 gene []. Patients with mutations in or near the transmembrane domain of RyR2 showed less responsiveness to this compound compared to those with mutations in the N-terminal or central cytosolic regions [].

A: While the provided articles do not specifically address targeted delivery strategies for this compound, research on improving its formulation, such as the development of low-volume, ready-to-use formulations [], could indirectly enhance its delivery and therapeutic efficacy.

A: High-performance liquid chromatography (HPLC) is the primary analytical method employed for quantifying this compound and its metabolites in plasma samples [, , , ].

ANone: The provided articles primarily focus on the pharmacological and clinical aspects of this compound and do not provide detailed information regarding its environmental impact or degradation.

A: The low aqueous solubility of this compound has presented challenges in formulating it for intravenous administration. Traditional formulations require reconstitution with a large volume of sterile water, which can be time-consuming [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。